Cas no 1955520-01-0 (4-(bromomethyl)furan-2-sulfonamide)

4-(bromomethyl)furan-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-Furansulfonamide, 4-(bromomethyl)-
- 4-(bromomethyl)furan-2-sulfonamide
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- MDL: MFCD30180387
- Inchi: 1S/C5H6BrNO3S/c6-2-4-1-5(10-3-4)11(7,8)9/h1,3H,2H2,(H2,7,8,9)
- InChI Key: HXXQCIPEBVZSMB-UHFFFAOYSA-N
- SMILES: O1C=C(CBr)C=C1S(N)(=O)=O
4-(bromomethyl)furan-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262305-0.5g |
4-(bromomethyl)furan-2-sulfonamide |
1955520-01-0 | 95% | 0.5g |
$579.0 | 2024-06-18 | |
Enamine | EN300-262305-0.1g |
4-(bromomethyl)furan-2-sulfonamide |
1955520-01-0 | 95% | 0.1g |
$257.0 | 2024-06-18 | |
Enamine | EN300-262305-0.25g |
4-(bromomethyl)furan-2-sulfonamide |
1955520-01-0 | 95% | 0.25g |
$367.0 | 2024-06-18 | |
Enamine | EN300-262305-10.0g |
4-(bromomethyl)furan-2-sulfonamide |
1955520-01-0 | 95% | 10.0g |
$3191.0 | 2024-06-18 | |
Enamine | EN300-262305-10g |
4-(bromomethyl)furan-2-sulfonamide |
1955520-01-0 | 95% | 10g |
$3191.0 | 2023-09-14 | |
1PlusChem | 1P01C5KC-50mg |
4-(bromomethyl)furan-2-sulfonamide |
1955520-01-0 | 95% | 50mg |
$269.00 | 2024-06-17 | |
1PlusChem | 1P01C5KC-10g |
4-(bromomethyl)furan-2-sulfonamide |
1955520-01-0 | 95% | 10g |
$4006.00 | 2024-06-17 | |
Aaron | AR01C5SO-1g |
4-(bromomethyl)furan-2-sulfonamide |
1955520-01-0 | 95% | 1g |
$1047.00 | 2025-02-14 | |
Aaron | AR01C5SO-500mg |
4-(bromomethyl)furan-2-sulfonamide |
1955520-01-0 | 95% | 500mg |
$822.00 | 2025-02-14 | |
1PlusChem | 1P01C5KC-500mg |
4-(bromomethyl)furan-2-sulfonamide |
1955520-01-0 | 95% | 500mg |
$778.00 | 2024-06-17 |
4-(bromomethyl)furan-2-sulfonamide Related Literature
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
Additional information on 4-(bromomethyl)furan-2-sulfonamide
Comprehensive Analysis of 4-(Bromomethyl)furan-2-sulfonamide (CAS No. 1955520-01-0): Properties, Applications, and Industry Trends
The chemical compound 4-(bromomethyl)furan-2-sulfonamide (CAS No. 1955520-01-0) has garnered significant attention in recent years due to its versatile applications in pharmaceutical and agrochemical research. As a furan-based sulfonamide derivative, this compound exhibits unique structural features that make it valuable for synthesizing bioactive molecules. Researchers are particularly interested in its bromomethyl functional group, which serves as a reactive handle for further chemical modifications.
In the context of current industry trends, 4-(bromomethyl)furan-2-sulfonamide aligns with the growing demand for heterocyclic building blocks in drug discovery. The global pharmaceutical sector's focus on targeted therapies and small molecule inhibitors has increased the relevance of such specialized intermediates. Its furan-sulfonamide scaffold is particularly noteworthy, as similar structures have shown promise in developing compounds with anti-inflammatory and antimicrobial properties.
From a synthetic chemistry perspective, the bromomethyl substitution at the 4-position of the furan ring offers distinct advantages. This reactive site enables efficient cross-coupling reactions, making CAS 1955520-01-0 a valuable precursor for creating diverse molecular architectures. Recent publications highlight its utility in palladium-catalyzed transformations, which are fundamental to modern medicinal chemistry workflows.
The physicochemical properties of 4-(bromomethyl)furan-2-sulfonamide contribute to its growing popularity. With moderate solubility in polar organic solvents and stability under standard laboratory conditions, this compound facilitates various organic synthesis applications. Its molecular weight of 264.09 g/mol and defined melting point range make it particularly suitable for high-throughput screening platforms.
Emerging research suggests potential applications of this compound in material science, particularly in developing functional polymers. The combination of furan's electron-rich nature and sulfonamide's hydrogen-bonding capacity creates opportunities for designing novel smart materials. This dual functionality addresses current market demands for multifunctional chemical building blocks.
Quality control aspects of 1955520-01-0 are critical for research applications. Reputable suppliers typically provide comprehensive characterization data including HPLC purity, NMR spectra, and mass spectrometry verification. These quality assurances are essential for researchers investigating structure-activity relationships or developing new synthetic methodologies.
The environmental profile of 4-(bromomethyl)furan-2-sulfonamide has become increasingly important in sustainable chemistry initiatives. While not classified as hazardous under standard protocols, proper handling procedures are recommended due to its reactive bromomethyl group. This consideration aligns with the pharmaceutical industry's shift toward green chemistry principles and atom-efficient synthesis.
Market analysts note growing interest in furan-containing compounds like CAS 1955520-01-0, driven by their prevalence in natural products and bioactive molecules. The compound's structural features mirror those found in several FDA-approved drugs, enhancing its appeal for drug discovery programs. This connection to successful therapeutic agents makes it a valuable subject for medicinal chemistry research.
From a regulatory standpoint, 4-(bromomethyl)furan-2-sulfonamide presents no significant compliance challenges for research institutions, making it accessible for academic investigations and industrial R&D. This accessibility contributes to its growing presence in scientific literature and patent applications related to heterocyclic chemistry and pharmaceutical intermediates.
Future research directions for this compound likely include exploration of its biological activity profile and optimization of synthetic routes for large-scale production. The compound's versatility positions it as a potential key player in developing next-generation therapeutic agents and specialty chemicals. As synthetic methodologies advance, we anticipate broader applications of this furan-sulfonamide derivative across multiple scientific disciplines.
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